Ethyl 5-aminoisoxazole-3-carboxylate
Overview
Description
Ethyl 5-aminoisoxazole-3-carboxylate is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's derivatives have been explored for their potential as cholinergic agents, prodrugs for neurotransmitters, and immunomodulatory agents.
Synthesis Analysis
The synthesis of ethyl 5-aminoisoxazole-3-carboxylate derivatives has been reported with various modifications to enhance their biological activity. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and found to be a potent and selective acetylcholinesterase inhibitor, suggesting its potential for Alzheimer's disease treatment . Another study improved the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate by protecting the 4-acetyl group, which facilitated the lithiation at the 5-methyl position and allowed for further functionalization .
Molecular Structure Analysis
The molecular structure of ethyl 5-aminoisoxazole-3-carboxylate derivatives has been analyzed through various techniques, including NMR and molecular modeling. The derivatives exhibit diverse supramolecular structures due to different substituents on the isoxazole ring. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied for their hydrogen-bonded supramolecular structures, which vary from one-dimensional chains to three-dimensional frameworks depending on the aryl substituents .
Chemical Reactions Analysis
Ethyl 5-aminoisoxazole-3-carboxylate derivatives undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with chloropyrimidine and chlorobenzoxazole to yield isoxazolones, which upon rearrangement produced imidazopyrimidine and aminoindole derivatives . Another derivative, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, was used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-aminoisoxazole-3-carboxylate derivatives are influenced by their molecular structure and the nature of substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the deamination of ethyl 5-amino-3-methylisoxazole-4-carboxylate was studied, revealing unusual behavior during the diazotization reaction, which led to the formation of ethyl ester of 3-methylisoxazole-4-carboxylic acid, a lead compound for immunomodulatory agents .
Scientific Research Applications
Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, related to Ethyl 5-aminoisoxazole-3-carboxylate, have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This synthesis involves N-acylation with natural and synthetic phthalimidylamino acids and irradiation in acetone, providing a route to these compounds without significant racemization (Cox, Prager, Svensson, & Taylor, 2003).
Immunomodulatory Agents
Ethyl esters of 5-amino-3-methylisoxazole-4-carboxylic acid have been studied for their role in the synthesis of immunomodulatory agents. These compounds serve as lead compounds for developing new immunomodulatory drugs, highlighting their potential therapeutic applications (Ryng & Szostak, 2009).
Synthesis of Peptides
Ethyl 5-aminoisoxazole-3-carboxylate derivatives have been utilized in peptide synthesis. Carboxylates react with isoxazolium salts to yield enol esters, a reaction employed in peptide forming processes. This showcases their utility in biochemical syntheses, particularly in peptide construction (Woodward, Olofson, & Mayer, 1966).
Corrosion Inhibition
Derivatives of Ethyl 5-aminoisoxazole-3-carboxylate have been investigated for their use as corrosion inhibitors in industrial applications. These compounds exhibit significant efficacy in protecting metals, aligning their utility in industrial and engineering chemistry (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimitotic Activity
5-Aminoisoxazoles, related to Ethyl 5-aminoisoxazole-3-carboxylate, have been synthesized and evaluated for antimitotic activity, particularly against human lung carcinoma cells. This research demonstrates their potential in the development of new anticancer therapies (Vasilenko et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-amino-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERXJBPNRKJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475713 | |
Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminoisoxazole-3-carboxylate | |
CAS RN |
485807-08-7 | |
Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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